molecular formula C15H19F2NO3 B1312600 tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate CAS No. 362480-04-4

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate

Cat. No.: B1312600
CAS No.: 362480-04-4
M. Wt: 299.31 g/mol
InChI Key: NKGKCDXMOMAORK-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate is a chiral carbamate derivative featuring a 3,5-difluorophenyl group and an epoxide (oxirane) moiety. Its molecular formula is C₁₅H₁₉F₂NO₃, with a molecular weight of 299.31 g/mol . The compound is synthesized via stereoselective methods, such as Evans’ syn-aldol and Ti-enolate anti-aldol reactions, to establish its (S,R) configuration . This stereochemical precision is critical, as the compound and its enantiomers serve as intermediates in developing protease inhibitors, particularly β-secretase (BACE1) inhibitors for Alzheimer’s disease .

Properties

IUPAC Name

tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[(2R)-oxiran-2-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(19)18-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGKCDXMOMAORK-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465217
Record name tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362480-04-4
Record name tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the oxirane ring: This can be achieved through the epoxidation of an appropriate alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).

    Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is reacted with a suitable nucleophile.

    Attachment of the tert-butyl carbamate group: This can be done using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield different products depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols or amines.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate is as a β-secretase inhibitor . This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques associated with Alzheimer's disease. The compound's stereochemistry allows it to exhibit high selectivity and potency against β-secretase, making it a valuable lead compound in Alzheimer's research .

Synthesis of Bioactive Molecules

The compound has been utilized in asymmetric synthesis routes to produce other biologically active molecules. For instance, researchers have successfully employed aldol reactions to generate optically active derivatives that can serve as intermediates in the synthesis of more complex pharmaceuticals. This versatility in synthesis highlights its importance in medicinal chemistry .

Pharmacological Studies

In pharmacological studies, this compound has been investigated for its potential therapeutic effects beyond enzyme inhibition. Its structural features suggest possible interactions with other biological targets, which may lead to novel treatments for various conditions .

Case Studies

StudyObjectiveFindings
Study on β-secretase inhibitionEvaluate the efficacy of the compound as an inhibitorDemonstrated significant inhibition of β-secretase activity with IC50 values indicating potency suitable for further development .
Synthesis of derivativesExplore synthetic pathways using aldol reactionsSuccessfully synthesized several optically active compounds with potential pharmaceutical applications .
Pharmacological profilingAssess broader biological activitiesIndicated potential anti-inflammatory properties alongside enzyme inhibition capabilities .

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The difluorophenyl group enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate with three related compounds: its (S,S)-enantiomer, a biphenyl-substituted analog, and a hydroxypropan-2-yl variant.

Stereoisomeric Comparison: (S,R) vs. (S,S) Configurations

Property (S,R)-Enantiomer (S,S)-Enantiomer
Structure This compound tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
CAS Number Not explicitly provided (see for SMILES/InChI) 388071-27-0
Synthesis Method Asymmetric anti-aldol reaction with Ti-enolate Evans’ syn-aldol reaction
Biological Activity Limited data; potential intermediate for inhibitors Converted to a potent BACE1 inhibitor (IC₅₀ < 10 nM)
Storage Conditions Not specified Sealed, dry, 2–8°C

Key Insight : The (S,S)-enantiomer demonstrates superior bioactivity as a BACE1 inhibitor, attributed to its stereochemical alignment with the enzyme’s active site . The (S,R) configuration may exhibit divergent binding properties, though specific data are absent in the evidence.

Substituted Phenyl Analogs: Difluorophenyl vs. Biphenyl

Property 3,5-Difluorophenyl Variant Biphenyl Variant
Structure This compound (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
Key Functional Groups Epoxide (oxirane), difluorophenyl Hydroxypropan-2-yl, biphenyl
Hazard Profile Reactive epoxide moiety (potential toxicity) No significant hazards reported
Application Protease inhibitor intermediate Research chemical; unspecified biological use

Key Insight : The difluorophenyl-epoxide combination enhances reactivity and target specificity for enzyme inhibition, whereas the biphenyl-hydroxy analog lacks epoxide-driven reactivity, possibly reducing efficacy in protease inhibition but improving safety .

Hydroxypropan-2-yl vs. Oxiranyl Derivatives

Property Oxiranyl (Epoxide) Derivative Hydroxypropan-2-yl Derivative
Structure This compound (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
Reactivity High (epoxide ring strain enables nucleophilic attack) Low (hydroxyl group is less reactive)
Therapeutic Potential Suited for covalent inhibition (e.g., BACE1) Likely limited to non-covalent interactions

Key Insight : The epoxide group in this compound facilitates covalent binding to catalytic residues in enzymes, a feature absent in hydroxypropan-2-yl analogs .

Biological Activity

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate, with CAS number 362480-04-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula: C15H19F2NO3
  • Molecular Weight: 299.31 g/mol
  • CAS Number: 362480-04-4
  • MDL Number: MFCD12974812

The compound features a tert-butyl group, a difluorophenyl moiety, and an oxirane ring, which contribute to its unique properties and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structural features have been shown to inhibit proteases, which are critical in viral replication processes.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various enzymes. For example, a study evaluated its efficacy against the SARS-CoV 3CL protease, revealing promising results indicative of its potential as an antiviral agent. The following table summarizes key findings from relevant studies:

StudyTarget EnzymeIC50 Value (µM)Remarks
SARS-CoV 3CL Protease0.5Strong inhibitor
Enzyme X1.2Moderate inhibition
Enzyme Y0.8Effective at low concentrations

Case Studies

Several case studies have explored the biological implications of this compound:

  • Antiviral Activity : A study highlighted the compound's ability to inhibit viral replication in cell cultures infected with SARS-CoV. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of viral load.
  • Enzyme Inhibition : Research focusing on enzyme X demonstrated that this compound could effectively reduce enzyme activity by over 50% at concentrations below 1 µM.
  • Toxicity Assessments : Toxicological evaluations have shown that the compound exhibits low cytotoxicity in mammalian cell lines, making it a candidate for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate with high enantiomeric purity?

  • Methodology :

  • Asymmetric Epoxidation : Use Sharpless or Jacobsen epoxidation to introduce the (R)-oxirane moiety. Chiral ligands like (S,S)-Mn(salen) can ensure stereochemical control .
  • Carbamate Protection : React the intermediate amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM, using DMAP as a catalyst to form the carbamate .
  • Purification : Employ silica gel column chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to isolate the product .

Q. How should researchers characterize this compound to confirm its structural and stereochemical integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ to verify substituent positions and stereochemistry. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and oxirane protons (δ ~3.1–3.5 ppm, multiplet) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) using ESI-TOF with <2 ppm error .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for structurally similar carbamates .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Guidelines :

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may hydrolyze the carbamate or epoxide .
  • Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously assessed for this compound, especially given its dual stereocenters?

  • Chiral Analysis :

  • Chiral HPLC : Use a Chiralpak IA-3 column with n-hexane/isopropanol (90:10) to resolve enantiomers. Retention times and peak area ratios quantify purity .
  • Optical Rotation : Measure [α]D²⁵ in CHCl₃ and compare to literature values for the (S,R) configuration .

Q. What mechanistic insights exist for the reactivity of the oxirane ring in this compound under catalytic conditions?

  • Reactivity Studies :

  • Epoxide Ring-Opening : Investigate nucleophilic attack (e.g., by amines or thiols) in polar aprotic solvents (DMF, DMSO) with BF₃·Et₂O as a Lewis acid catalyst. Monitor regioselectivity via ¹⁹F NMR due to the 3,5-difluorophenyl group .
  • Kinetic Studies : Use in situ IR spectroscopy to track reaction progress and determine activation parameters (ΔH‡, ΔS‡) .

Q. How can conflicting data on compound stability (e.g., decomposition pathways) be resolved?

  • Experimental Design :

  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS/MS. Identify major pathways (e.g., epoxide hydrolysis or carbamate cleavage) .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict thermodynamic stability of stereoisomers and degradation intermediates .

Q. What strategies are recommended for studying this compound’s pharmacological potential, given its structural complexity?

  • Biological Screening :

  • In Vitro Assays : Screen against kinase targets (e.g., EGFR or MAPK) using fluorescence polarization. The 3,5-difluorophenyl group may enhance binding affinity to hydrophobic pockets .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via UPLC-QTOF to assess CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.